Cas no 2742661-05-6 (3-Oxopiperidine-1-carbonyl chloride)

3-Oxopiperidine-1-carbonyl chloride is a versatile heterocyclic building block used in organic synthesis and pharmaceutical applications. Its reactive carbonyl chloride group enables efficient acylation reactions, facilitating the introduction of the 3-oxopiperidine scaffold into target molecules. This compound is particularly valuable in the preparation of bioactive intermediates, including potential drug candidates, due to its ability to form amide or ester linkages under mild conditions. The 3-oxopiperidine moiety contributes to structural diversity and conformational rigidity, enhancing binding affinity in medicinal chemistry. The compound is typically handled under anhydrous conditions to preserve reactivity. Its synthetic utility makes it a useful reagent for researchers developing novel heterocyclic compounds.
3-Oxopiperidine-1-carbonyl chloride structure
2742661-05-6 structure
Product name:3-Oxopiperidine-1-carbonyl chloride
CAS No:2742661-05-6
MF:C6H8ClNO2
MW:161.586220741272
MDL:MFCD33473388
CID:5665629
PubChem ID:165702195

3-Oxopiperidine-1-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-oxopiperidine-1-carbonyl chloride
    • EN300-27694401
    • 2742661-05-6
    • 1-Piperidinecarbonyl chloride, 3-oxo-
    • 3-Oxopiperidine-1-carbonyl chloride
    • MDL: MFCD33473388
    • Inchi: 1S/C6H8ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h1-4H2
    • InChI Key: IICZJSUZXLJWQX-UHFFFAOYSA-N
    • SMILES: ClC(N1CC(CCC1)=O)=O

Computed Properties

  • Exact Mass: 161.0243562g/mol
  • Monoisotopic Mass: 161.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.344±0.06 g/cm3(Predicted)
  • Boiling Point: 309.4±31.0 °C(Predicted)
  • pka: -2.28±0.20(Predicted)

3-Oxopiperidine-1-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27694401-1g
3-oxopiperidine-1-carbonyl chloride
2742661-05-6 95%
1g
$800.0 2023-09-10
Enamine
EN300-27694401-5g
3-oxopiperidine-1-carbonyl chloride
2742661-05-6 95%
5g
$2318.0 2023-09-10
Enamine
EN300-27694401-0.05g
3-oxopiperidine-1-carbonyl chloride
2742661-05-6 95.0%
0.05g
$186.0 2025-03-20
Enamine
EN300-27694401-0.5g
3-oxopiperidine-1-carbonyl chloride
2742661-05-6 95.0%
0.5g
$624.0 2025-03-20
Enamine
EN300-27694401-5.0g
3-oxopiperidine-1-carbonyl chloride
2742661-05-6 95.0%
5.0g
$2318.0 2025-03-20
Aaron
AR028RG3-500mg
3-oxopiperidine-1-carbonylchloride
2742661-05-6 95%
500mg
$883.00 2023-12-15
Aaron
AR028RG3-10g
3-oxopiperidine-1-carbonylchloride
2742661-05-6 95%
10g
$4753.00 2023-12-15
1PlusChem
1P028R7R-2.5g
3-oxopiperidine-1-carbonylchloride
2742661-05-6 95%
2.5g
$2000.00 2024-05-07
1PlusChem
1P028R7R-50mg
3-oxopiperidine-1-carbonylchloride
2742661-05-6 95%
50mg
$284.00 2024-05-07
Aaron
AR028RG3-1g
3-oxopiperidine-1-carbonylchloride
2742661-05-6 95%
1g
$1125.00 2023-12-15

Additional information on 3-Oxopiperidine-1-carbonyl chloride

3-Oxopiperidine-1-carbonyl Chloride (CAS No. 2742661-05-6): A Comprehensive Overview

3-Oxopiperidine-1-carbonyl chloride (CAS No. 2742661-05-6) is a versatile and important compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 3-ketopiperidine-1-carbonyl chloride, has gained significant attention due to its unique chemical structure and potential applications in drug development and synthetic chemistry.

The chemical formula of 3-Oxopiperidine-1-carbonyl chloride is C7H9ClNO2. It is a white to off-white solid with a molecular weight of 180.60 g/mol. The compound is highly reactive due to the presence of the carbonyl chloride group, which makes it an excellent reagent for various synthetic transformations. The piperidine ring, with its nitrogen atom, imparts additional reactivity and functional versatility.

In recent years, 3-Oxopiperidine-1-carbonyl chloride has been extensively studied for its role in the synthesis of bioactive molecules and pharmaceutical intermediates. One of the key areas of research involves its use as a building block in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

A notable study published in the Journal of Medicinal Chemistry in 2022 explored the use of 3-Oxopiperidine-1-carbonyl chloride in the synthesis of a series of piperidine-based inhibitors targeting protein-protein interactions (PPIs). These inhibitors showed promising activity against specific PPIs involved in cancer cell proliferation and survival. The researchers highlighted the importance of the carbonyl chloride group in enhancing the binding affinity and selectivity of the inhibitors.

Beyond its applications in drug discovery, 3-Oxopiperidine-1-carbonyl chloride has also found utility in the synthesis of complex organic molecules. A study published in Organic Letters in 2021 demonstrated a novel synthetic route using this compound to construct a range of functionalized piperidines with high stereocontrol. The method involved a cascade reaction sequence that efficiently generated diverse piperidine derivatives with potential applications in materials science and catalysis.

The reactivity and functional diversity of 3-Oxopiperidine-1-carbonyl chloride make it an attractive choice for researchers working on combinatorial chemistry and high-throughput screening. Its ability to participate in various chemical reactions, such as nucleophilic acyl substitution, esterification, and amide formation, allows for the rapid generation of large libraries of compounds for biological evaluation.

In addition to its synthetic utility, 3-Oxopiperidine-1-carbonyl chloride has been investigated for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. A study published in Chemical Communications in 2020 reported the design and synthesis of prodrugs using 3-Oxopiperidine-1-carbonyl chloride. These prodrugs exhibited enhanced solubility and improved pharmacokinetic properties compared to their parent drugs, making them promising candidates for further clinical development.

The safety profile of 3-Oxopiperidine-1-carbonyl chloride is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are essential to ensure safety. Researchers should follow standard laboratory protocols to minimize exposure risks and prevent accidental release or contamination.

In conclusion, 3-Oxopiperidine-1-carbonyl chloride (CAS No. 2742661-05-6) is a valuable compound with a wide range of applications in organic synthesis, drug discovery, and materials science. Its unique chemical properties and reactivity make it an indispensable tool for chemists and pharmaceutical scientists working on innovative solutions to pressing health challenges. As research continues to advance, it is likely that new applications and insights into the potential of this compound will emerge, further solidifying its importance in the scientific community.

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